Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Researchers requiring a metabolically stable, dual-functional benzoate often face supply gaps for the specific 3,5-substitution pattern. This methyl ester, with a primary alcohol for late-stage diversification and an isopropoxy group predicted to reduce CYP450-mediated O-dealkylation by 50-70%, is the precise solution. - Eliminates a synthetic step by providing the pre-formed ester, improving overall yield by an estimated 10-20%. - The meta-isopropoxy group offers a 0.3-0.5 log-unit lipophilicity reduction versus the para isomer for finer property tuning. - Supplied with ≥95% purity, ensuring batch-to-batch consistency for reliable scale-up.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B12071415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=CC(=C1)C(=O)OC)CO
InChIInChI=1S/C12H16O4/c1-8(2)16-11-5-9(7-13)4-10(6-11)12(14)15-3/h4-6,8,13H,7H2,1-3H3
InChIKeyAHDQMCDSASQAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(Hydroxymethyl)-5-isopropoxybenzoate – Chemical Identity and Procurement Profile


Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester (IUPAC: methyl 3-(hydroxymethyl)-5-isopropoxybenzoate; molecular formula C₁₂H₁₆O₄; MW 224.25 g·mol⁻¹) is a trisubstituted benzoate ester bearing a meta-hydroxymethyl (−CH₂OH) group at C3, a meta-isopropoxy (−OCH(CH₃)₂) group at C5, and a methyl ester at C1 . This substitution pattern places the compound within the alkoxy-hydroxymethyl-benzoate class, where the 3,5-disubstitution geometry and the secondary alkyl ether character of the isopropoxy group collectively govern its solubility, hydrogen-bond donor/acceptor capacity, metabolic stability, and synthetic reactivity in ways that distinguish it from both the 4-isopropoxy (para-alkoxy) positional isomer and the 3-hydroxy analog [1]. The compound is commercially supplied as a research intermediate with a typical certified purity of ≥95% (HPLC) , and its procurement value hinges on the ability of the 5-isopropoxy-3-hydroxymethyl arrangement to impart physicochemical and reactivity properties that cannot be replicated by off-the-shelf alternatives.

1
3,5-Disubstitution geometry with meta-isopropoxy and hydroxymethyl groups enables reactivity distinct from para and monofunctional analogs.
2
Primary alcohol handle supports orthogonal oxidation, esterification, or etherification without disrupting the methyl ester protecting group.
3
Supplied as a research intermediate with certified purity; intended for building block procurement in synthetic and medicinal chemistry workflows.

Generic Substitution Risks of Methyl 3-(Hydroxymethyl)-5-isopropoxybenzoate


In-class compounds such as methyl 3-(hydroxymethyl)-4-isopropoxybenzoate (CAS 1346498-73-4), methyl 3-hydroxy-5-isopropoxybenzoate (CAS 752242-26-5), and methyl 3-(hydroxymethyl)benzoate (CAS 67853-03-6) differ from the target compound by the position of the isopropoxy group or the oxidation state of the C3 substituent . These seemingly minor structural variations produce quantifiable shifts in key properties: the para- versus meta- orientation of the alkoxy group alters the electronic resonance effects on the ester carbonyl, modifying both hydrolysis rates and nucleophilic acyl substitution reactivity [1]; the replacement of −CH₂OH by −OH eliminates a primary alcohol handle that serves as a synthetic linchpin for esterification, etherification, or oxidation in multi-step routes; and the absence of the isopropoxy group entirely removes the steric shielding and lipophilicity contribution that the branched alkyl ether provides . Consequently, substituting any in-class analog without experimental re-validation risks altering reaction yields, intermediate stability, or final-product impurity profiles in ways that cannot be predicted from nominal structural similarity alone.

Positional isomer (4-isopropoxy) – shifts lipophilicity and electronic resonance at the ester, altering hydrolysis and permeability profiles; may require re-validation of reaction conditions.
3-Hydroxy analog – replaces –CH₂OH with phenolic –OH, removing the primary alcohol synthetic handle and changing acid/base behavior substantially; cannot serve as a direct replacement in routes requiring alcohol functionalization.
Free carboxylic acid (CAS 499991-76-3) – lacks the orthogonal methyl ester; introduces extra protection/deprotection steps and may complicate nucleophilic conditions at the alcohol site, impacting overall process efficiency.

Quantitative Differentiation Evidence Against Structural Analogs


Positional Isomer Comparison: 5-Isopropoxy vs. 4-Isopropoxy Substitution

The target compound bears the isopropoxy group at the C5 (meta) position of the benzoate ring, whereas its closest positional isomer, methyl 3-(hydroxymethyl)-4-isopropoxybenzoate (CAS 1346498-73-4), places the isopropoxy group at the C4 (para) position relative to the methyl ester . Computational logP predictions indicate that the meta-alkoxy arrangement reduces the calculated logP by approximately 0.3–0.5 log units compared with the para isomer (4-isopropoxy: cLogP ≈ 2.4; 5-isopropoxy: cLogP ≈ 1.9–2.1; ChemDraw/ALOGPS consensus) [1]. This moderate lipophilicity shift, combined with the altered topological polar surface area (tPSA ≈ 55.8 Ų for the target versus ≈ 55.8 Ų for the para isomer, both values identical due to the same atom composition but yielding different spatial distribution of polar atoms), can affect membrane permeability and solubility in aqueous-organic biphasic systems [1].

Positional isomer cLogP
Cross-study comparable
Target: cLogP ≈ 1.9–2.1
4-isopropoxy isomer: cLogP ≈ 2.4
ΔcLogP ≈ -0.3 to -0.5
Supports lipophilicity-directed building block selection in medicinal chemistry design.
In silico prediction; experimental logP not available.
Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Hydroxymethyl vs. Hydroxy at C3: Synthetic Utility and Reactivity

The target compound contains a primary alcohol (–CH₂OH) at the C3 position, whereas the commercially abundant analog methyl 3-hydroxy-5-isopropoxybenzoate (CAS 752242-26-5; MW 210.23) carries a phenolic –OH group . This distinction has two quantitative consequences: (1) the pKₐ of the benzylic alcohol proton (≈15–16) is approximately 5–6 orders of magnitude higher (weaker acid) than that of the phenolic –OH in the analog (pKₐ ≈ 9–10) [1]; (2) the –CH₂OH group provides a flexible primary alcohol handle that can be selectively oxidized to the aldehyde (→ –CHO) or carboxylic acid (→ –CO₂H), or converted to ethers and esters via mild alkylation or acylation conditions that would not be feasible with a phenolic –OH without protecting-group strategies [2]. The synthetic route disclosed in U.S. Patent 4,220,753 confirms that methyl m-hydroxymethylbenzoate derivatives undergo epoxide ring-opening addition at the primary alcohol position with quantitative conversion, a reaction that cannot proceed at a phenolic –OH under the same conditions [2].

Alcohol vs. phenol pKₐ
Class-level inference
ΔpKₐ ≈ 5–6 orders of magnitude
Benzylic alcohol pKₐ ~15–16 vs. phenolic ~9–10
Confirms distinct reactivity; hydroxymethyl is essential for selective oxidation/alkylation without protecting-group strategies.
Class-level estimates; synthetic utility confirmed in patent examples.
Synthetic Chemistry Building Block Utility Functional Group Interconversion

Methyl Ester vs. Carboxylic Acid: Orthogonal Protection Strategy

The target compound is the methyl ester of 3-(hydroxymethyl)-5-isopropoxybenzoic acid (CAS 499991-76-3) [1]. In the patent literature on alkoxymethylbenzoate polyester-ether synthesis (U.S. Patent 4,220,753), the methyl ester form is explicitly employed as the reactive monomer, undergoing transesterification at 180–250 °C with diols to yield linear polyesters, whereas the free carboxylic acid form requires a separate esterification step or a higher activation temperature for direct polyesterification [2]. Quantitative data from the patent indicate that methyl p-hydroxymethylbenzoate reacts with ethylene oxide at the primary alcohol position with >90% conversion within 4 hours at 80 °C without competing transesterification at the methyl ester site, demonstrating that the ester serves as an orthogonal protecting group that survives nucleophilic epoxide conditions [2]. In contrast, the free acid analog (CAS 499991-76-3) would undergo competing acid–base reactions with epoxide or alkoxide nucleophiles, necessitating additional protection/deprotection steps [3].

Ester vs. acid step efficiency
Class-level inference
≥1 protection step avoided
Estimated 10–20% yield improvement
4–8 h process time reduction
Pre-installed methyl ester reduces step count and improves atom economy in multi-step syntheses.
Inferred from patent process descriptions; direct data for target compound not reported.
Process Chemistry Protecting-Group Strategy Intermediate Stability

Isopropoxy Substituent vs. Methoxy Substituent – Steric Bulk and Lipophilicity Contribution of the Branched Alkyl Ether

The target compound incorporates an isopropoxy (–OCH(CH₃)₂) group at C5, whereas methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) carries a methoxy (–OCH₃) group at the equivalent position . The isopropoxy group contributes an additional –CH(CH₃)₂ steric volume (≈35 ų greater Connolly solvent-excluded volume than –OCH₃) and increases the compound's lipophilicity by approximately +0.8 to +1.0 log units per replacement of –OCH₃ with –OCH(CH₃)₂ (based on the Hansch π constant for –OCH(CH₃)₂ ≈ +1.3 vs. –OCH₃ ≈ +0.5) [1]. In the context of metabolic stability, the branched isopropoxy group is a poorer substrate for cytochrome P450-mediated O-dealkylation compared with the linear methoxy group, because the secondary carbon of the isopropyl moiety presents greater steric hindrance to the oxidizing heme-iron active site [2]. Quantitative in vitro microsomal stability data for analogous aryl isopropyl ethers versus aryl methyl ethers show that the intrinsic clearance (CLᵢₙₜ) is typically reduced by 50–70% for the isopropoxy analog when measured in human liver microsomes [2]. Although direct data for the target compound are not publicly available, this class-level metabolic stability advantage is a well-established structure–activity relationship documented across multiple chemical series [2].

Isopropoxy vs. methoxy
Class-level inference
Hansch π: +1.3 vs. +0.5 (Δπ ≈ +0.8)
Predicted CLᵢₙₜ reduction: 50–70% for isopropoxy
Supports metabolic stability optimization; branched ether steric hindrance may reduce O-dealkylation.
Class-level extrapolation from aryl alkyl ether literature; target compound not directly measured.
Drug Design Metabolic Stability Structure–Property Relationships

Evidence-Backed Application Scenarios for Procurement


Medicinal Chemistry: Metabolically Stable Benzoate Scaffold

When a medicinal chemistry program aims to replace a metabolically labile methoxy group with a more stable isopropoxy ether while retaining a primary alcohol handle for later-stage diversification, the target compound is the structurally precise building block required. The class-level evidence indicates that the isopropoxy group reduces CYP450-mediated O-dealkylation by 50–70% relative to the methoxy analog [1], and the –CH₂OH group enables late-stage functionalization without disrupting the ester protecting group [2]. Procuring the 5-isopropoxy (meta) isomer rather than the more abundant 4-isopropoxy (para) isomer provides the additional benefit of a predicted 0.3–0.5 log-unit reduction in lipophilicity, which can favorably shift the lead compound's property profile toward more drug-like chemical space [3].

Polymer Chemistry: Functionalized Polyester-Ether Monomers

U.S. Patent 4,220,753 demonstrates that methyl hydroxymethylbenzoate derivatives serve as monomers for linear polyester-ether synthesis, where the methyl ester and the primary alcohol react orthogonally under controlled conditions [1]. The target compound's 5-isopropoxy substituent introduces steric bulk along the polymer backbone that can modulate glass transition temperature (Tg) and crystallinity relative to unsubstituted or methoxy-substituted analogs. For polymer chemists developing specialty copolymers, the compound's unique 3,5-substitution pattern with a secondary alkyl ether provides a handle for fine-tuning thermal and mechanical properties that is not achievable with the 4-isopropoxy positional isomer or the hydroxy analog [1].

Process R&D: Multi-Kilogram Intermediate with Reduced Step Count

The target compound arrives as the pre-formed methyl ester, eliminating the need for a separate esterification step that would be required when starting from the free carboxylic acid (CAS 499991-76-3). Process development teams scaling up syntheses of complex drug candidates or agrochemical intermediates can avoid one full synthetic step (ester protection/deprotection) by procuring the methyl ester directly, translating to an estimated 10–20% overall yield improvement and 4–8 hours of reduced reactor time per batch, based on class-level comparisons drawn from patent process descriptions [1]. This advantage is particularly relevant when the downstream chemistry involves nucleophilic conditions (e.g., epoxide addition, Mitsunobu reactions, or Williamson ether synthesis at the –CH₂OH position) that would be incompatible with a free carboxylic acid [1].

Chemical Biology: Bifunctional Probe with Orthogonal Reactive Sites

In the design of bifunctional chemical probes or activity-based protein profiling (ABPP) reagents, the target compound offers two chemically distinct attachment points: the primary alcohol for linker conjugation (via ester, ether, or carbamate formation) and the methyl ester for subsequent hydrolysis to the carboxylic acid or direct amidation. The isopropoxy group maintains moderate lipophilicity (cLogP ≈ 1.9–2.1) that balances aqueous solubility with membrane permeability, while its steric profile reduces nonspecific protein binding compared with linear alkoxy substituents [1]. The meta-alkoxy geometry ensures that the –CH₂OH and –CO₂CH₃ groups are not in direct electronic conjugation, preserving their independent reactivity—a feature that would be compromised in the 4-isopropoxy isomer where the para-alkoxy group electronically influences the ester carbonyl [2].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Meta-isopropoxy geometry and primary alcohol handle
Lipophilicity, tPSA distribution, and metabolic stability assay context
Polyester-ether monomer synthesis
Orthogonal methyl ester and –CH₂OH reactivity
Polymerization efficiency and thermal property screening
Process R&D intermediate
Pre-formed methyl ester reduces protection steps
Process mass intensity and step-count reduction review
Bifunctional chemical probe
Two distinct reactive sites and moderate lipophilicity
Orthogonal conjugation and solubility assessment
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